molecular formula C16H13ClN4S B11997586 5-(4-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-(4-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11997586
M. Wt: 328.8 g/mol
InChI Key: QMEZVSBIPYINKF-VCHYOVAHSA-N
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Description

5-(4-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methylbenzylidene group, and a thiol group attached to the triazole ring

Preparation Methods

The synthesis of 5-(4-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzylidenehydrazine to form the corresponding hydrazone. This hydrazone is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

5-(4-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the imine (C=N) bond, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The triazole ring can undergo condensation reactions with various aldehydes or ketones to form Schiff bases or other derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and substituted triazole compounds.

Scientific Research Applications

5-(4-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells by interfering with specific cellular pathways.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. In biological systems, the compound may exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of fungal cell membrane integrity. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar compounds to 5-(4-Chlorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:

    5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: Lacks the methylbenzylidene group but shares the chlorophenyl and thiol functionalities.

    4-((4-Methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the chlorophenyl group but contains the methylbenzylidene and thiol functionalities.

    5-(4-Methylphenyl)-4-((4-chlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Contains a methylphenyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H13ClN4S

Molecular Weight

328.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4S/c1-11-2-4-12(5-3-11)10-18-21-15(19-20-16(21)22)13-6-8-14(17)9-7-13/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

QMEZVSBIPYINKF-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl

Origin of Product

United States

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